

An In-Depth Technical Guide to 5-(2-bromoacetyl)thiophene-2-carbonitrile

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Compound of Interest

Compound Name: 5-(Bromoacetyl)thiophene-2-carbonitrile

Cat. No.: B1280374

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Abstract

5-(2-bromoacetyl)thiophene-2-carbonitrile is a substituted thiophene molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, notably the reactive bromoacetyl group and the thiophene-2-carbonitrile core, position it as a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. Thiophene-based molecules are known to exhibit a wide spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The electrophilic nature of the α -bromoketone moiety in 5-(2-bromoacetyl)thiophene-2-carbonitrile makes it a prime candidate for covalent modification of biological targets, a strategy increasingly employed in the development of targeted therapeutics. This technical guide aims to provide a comprehensive overview of the available scientific data on 5-(2-bromoacetyl)thiophene-2-carbonitrile, with a focus on its chemical properties, synthesis, and potential applications in drug development, particularly as a kinase inhibitor.

Chemical Properties and Data

This section summarizes the key chemical and physical properties of 5-(2-bromoacetyl)thiophene-2-carbonitrile.

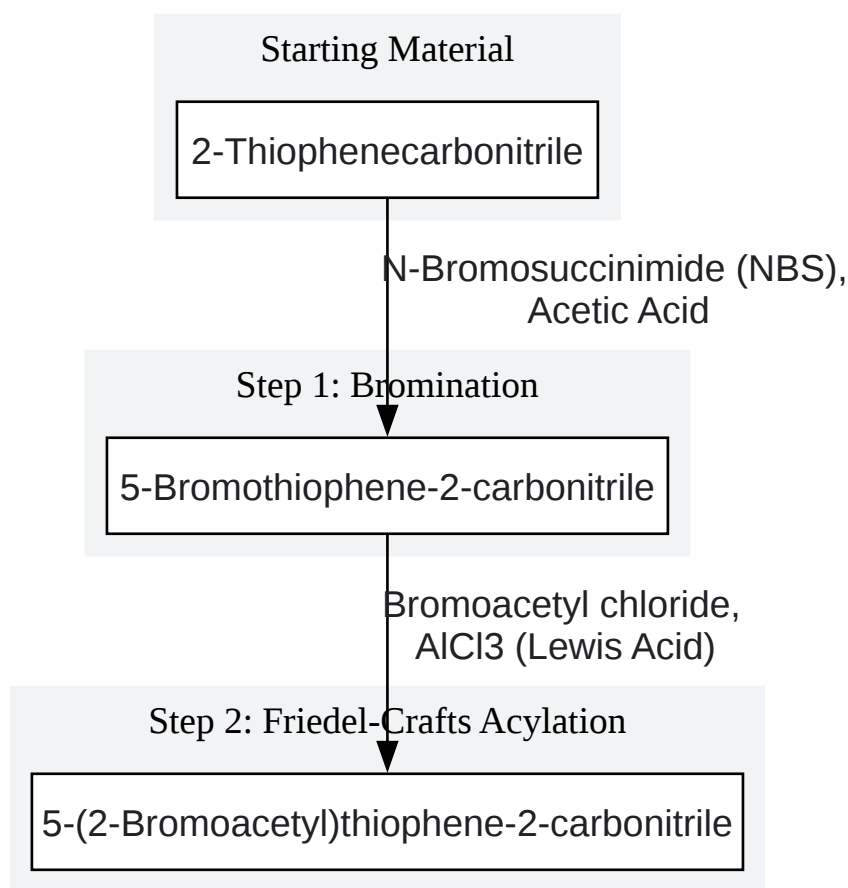
Property	Value	Reference
IUPAC Name	5-(2-bromoacetyl)thiophene-2-carbonitrile	[1]
CAS Number	496879-84-6	[1]
Molecular Formula	C ₇ H ₄ BrNOS	[1]
Molecular Weight	230.08 g/mol	[1]
Appearance	Not explicitly stated, likely a solid	
Solubility	Not explicitly stated	
Storage Conditions	2-8°C	
Boiling Point	350.7°C at 760 mmHg	
Flash Point	165.9°C	
Density	1.72 g/cm ³	
Refractive Index	1.615	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-(2-bromoacetyl)thiophene-2-carbonitrile is not readily available in peer-reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles and related transformations. The synthesis would likely involve the Friedel-Crafts acylation of a suitably protected 5-bromothiophene-2-carbonitrile with bromoacetyl chloride or a related bromoacetylating agent.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway.



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Caption: A potential synthetic workflow for 5-(2-bromoacetyl)thiophene-2-carbonitrile.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromothiophene-2-carbonitrile from 2-Thiophenecarbonitrile

- To a solution of 2-thiophenecarbonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-25°C).
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine.

- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
- Purify the crude product by column chromatography or recrystallization to yield 5-bromothiophene-2-carbonitrile.

Step 2: Synthesis of 5-(2-bromoacetyl)thiophene-2-carbonitrile

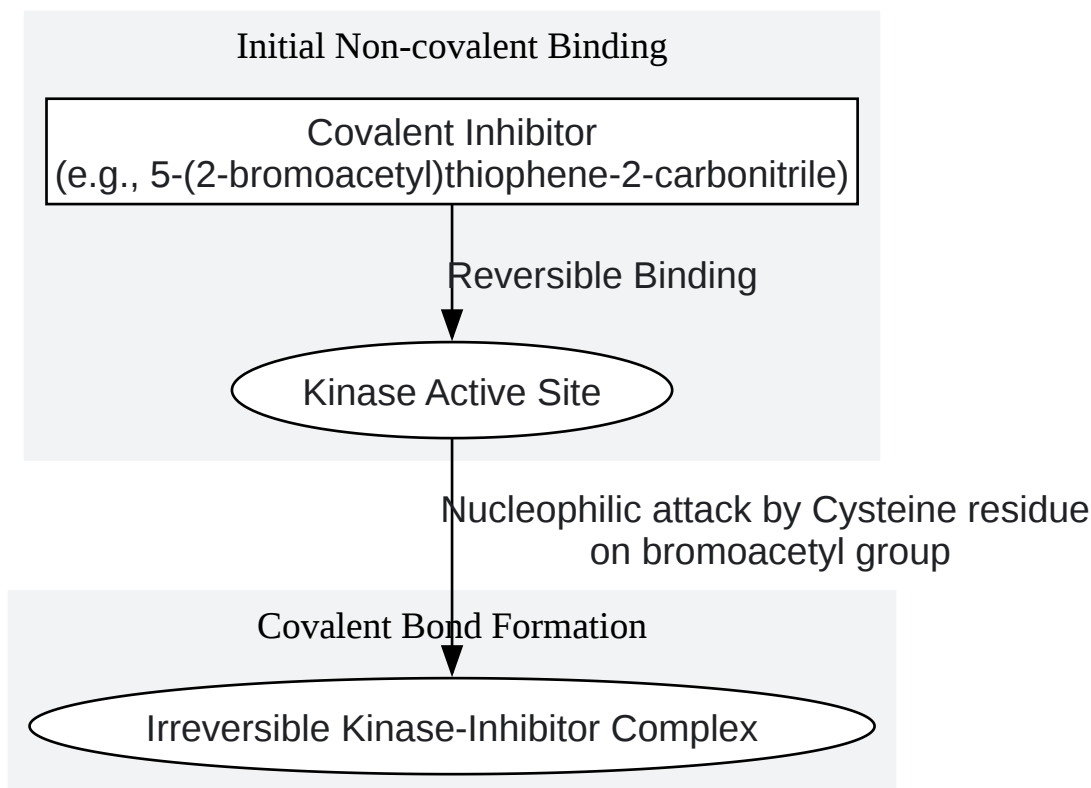
- To a cooled (e.g., 0°C) suspension of a Lewis acid (e.g., aluminum chloride, AlCl_3) in an inert solvent (e.g., dichloromethane), add bromoacetyl chloride dropwise.
- To this mixture, add a solution of 5-bromothiophene-2-carbonitrile in the same solvent.
- Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.
- Once the reaction is complete, carefully quench it by pouring it over a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography to obtain 5-(2-bromoacetyl)thiophene-2-carbonitrile.

Biological Activity and Potential as a Kinase Inhibitor

While direct biological data for 5-(2-bromoacetyl)thiophene-2-carbonitrile is scarce in publicly available literature, the thiophene scaffold is a well-established pharmacophore in many kinase inhibitors. The presence of the reactive bromoacetyl group suggests that this compound could act as an irreversible or covalent inhibitor of kinases. Covalent inhibitors typically form a permanent bond with a specific amino acid residue, often a cysteine, in the ATP-binding pocket of the kinase, leading to prolonged and potent inhibition.

General Mechanism of Covalent Kinase Inhibition

The diagram below illustrates the general mechanism by which a covalent inhibitor with a reactive group, such as the bromoacetyl moiety in the topic compound, can target a kinase.



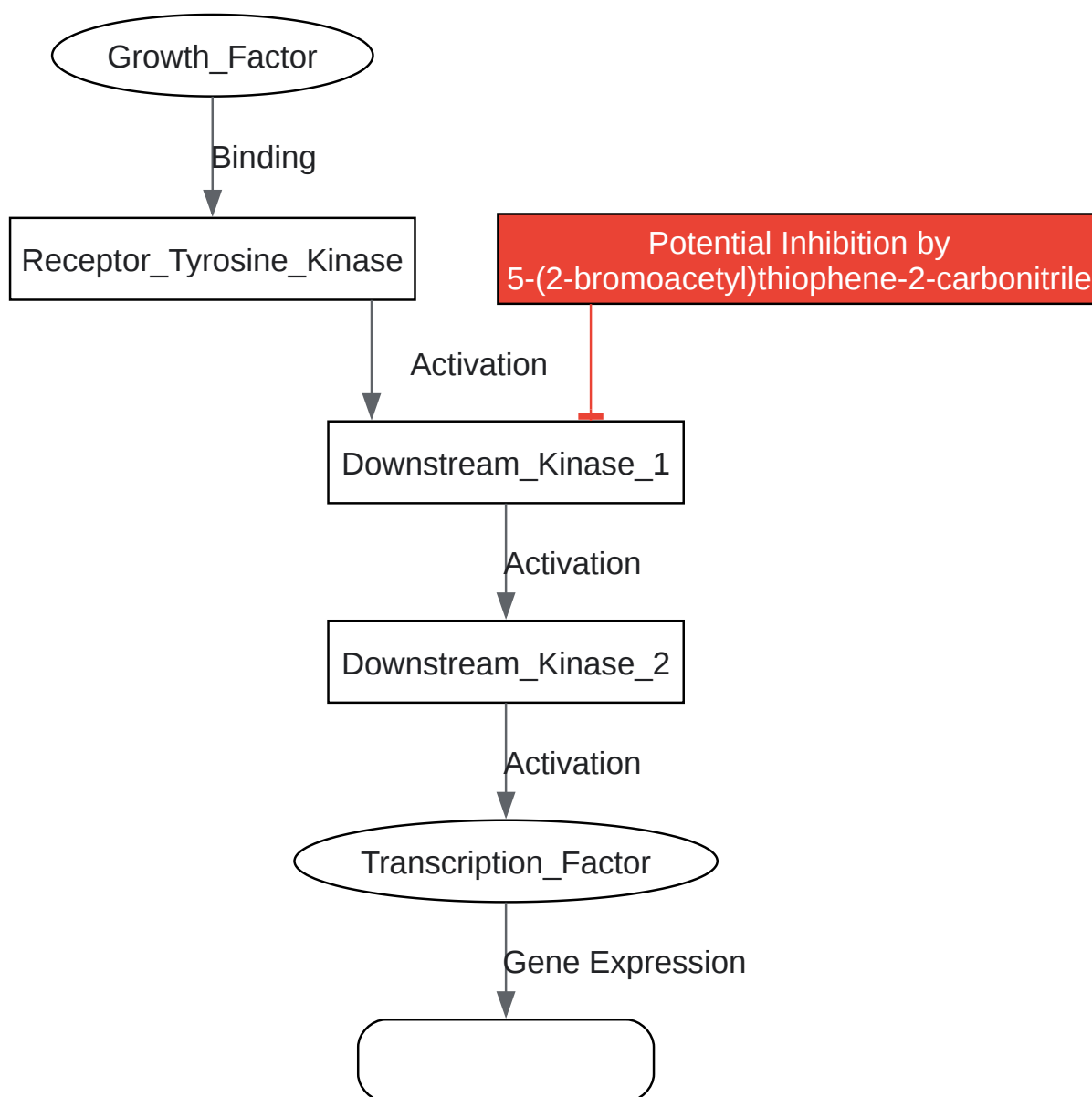
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Caption: General mechanism of irreversible kinase inhibition by a covalent inhibitor.

Potential Signaling Pathway Involvement

Given that many thiophene derivatives have been investigated as inhibitors of various protein kinases, 5-(2-bromoacetyl)thiophene-2-carbonitrile could potentially modulate signaling pathways implicated in cell proliferation, survival, and angiogenesis. Prominent examples of such pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.

The following diagram provides a simplified representation of a generic kinase signaling pathway that could be targeted.



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Caption: A generic kinase signaling pathway potentially targeted by thiophene-based inhibitors.

Future Directions and Conclusion

5-(2-bromoacetyl)thiophene-2-carbonitrile represents a promising, yet underexplored, chemical entity. Its utility as a synthetic intermediate for creating libraries of novel heterocyclic compounds is clear. Future research should focus on the detailed biological evaluation of this

compound and its derivatives. Screening against a broad panel of kinases could identify specific targets and provide a rationale for its further development as a therapeutic agent. Elucidating its mechanism of action and its effects on cancer cell signaling pathways will be crucial steps in realizing its potential in drug discovery. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this intriguing thiophene derivative.

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References

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